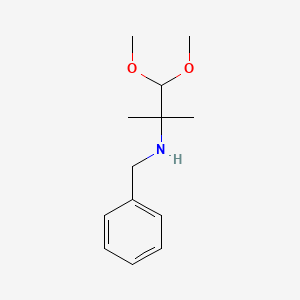![molecular formula C8H7BrN2 B13654455 5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)
5-(Bromomethyl)imidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that features a bromomethyl group attached to the imidazo[1,5-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)imidazo[1,5-a]pyridine typically involves the bromination of imidazo[1,5-a]pyridine derivatives. One common method is the reaction of imidazo[1,5-a]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces the bromomethyl group at the desired position on the imidazo[1,5-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form imidazo[1,5-a]pyridine-5-carboxaldehyde or imidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction Reactions: Reduction of the bromomethyl group can yield imidazo[1,5-a]pyridine-5-methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of imidazo[1,5-a]pyridine derivatives with various functional groups.
Oxidation Reactions: Formation of imidazo[1,5-a]pyridine-5-carboxaldehyde or imidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction Reactions: Formation of imidazo[1,5-a]pyridine-5-methyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)imidazo[1,5-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific optical or electronic properties, such as sensors and light-emitting devices.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)imidazo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[4,5-b]pyridine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Imidazo[1,5-a]quinoline: A compound with an extended aromatic system, offering different electronic properties.
Uniqueness
5-(Bromomethyl)imidazo[1,5-a]pyridine is unique due to the presence of the bromomethyl group, which provides a versatile handle for further functionalization. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C8H7BrN2 |
|---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
5-(bromomethyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H,4H2 |
InChI-Schlüssel |
GWFQOQFUWGSPRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CN2C(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B13654378.png)
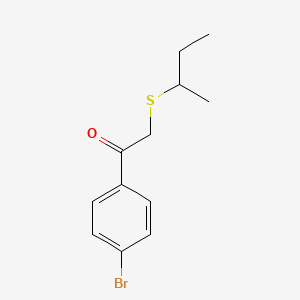
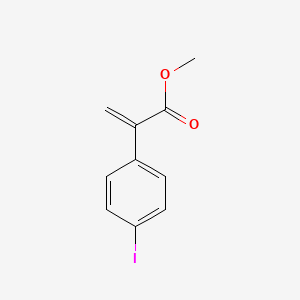

![N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride](/img/structure/B13654394.png)
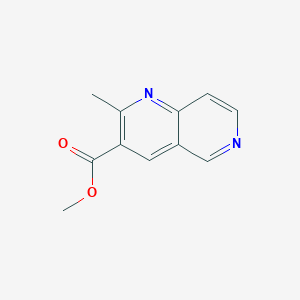
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654433.png)
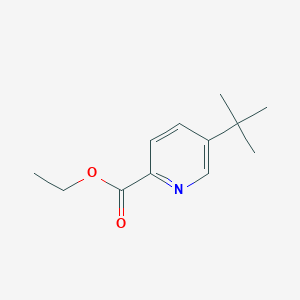
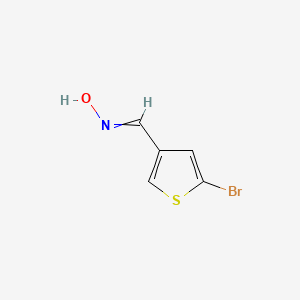


![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)
